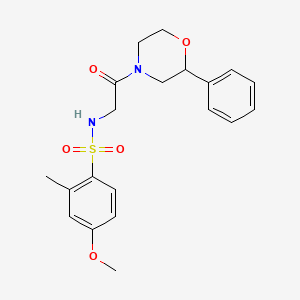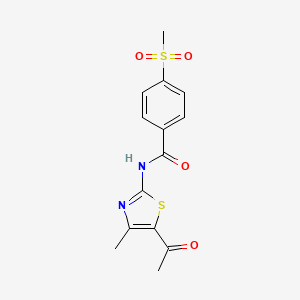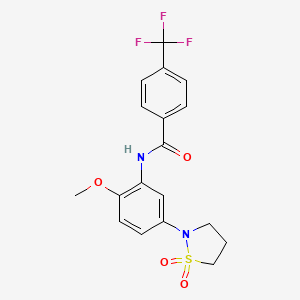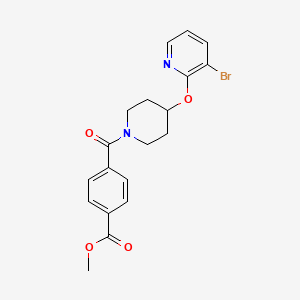
Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid and features a bromomethyl group and two methoxy groups attached to the benzene ring
Wirkmechanismus
Mode of Action
The compound is likely to undergo nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromide ion .
Biochemical Pathways
It’s worth noting that bromomethyl compounds are often used in organic synthesis, including the synthesis of pharmaceuticals and complex organic molecules .
Result of Action
The molecular and cellular effects of Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate’s action would depend on the specific reaction in which it’s used. In general, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound . For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the strength of the nucleophile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3,5-dimethoxybenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of 4-(carboxymethyl)-3,5-dimethoxybenzoic acid.
Reduction: Formation of 4-(hydroxymethyl)-3,5-dimethoxybenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate can be compared with other similar compounds such as:
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with one less methoxy group, leading to different reactivity and applications.
Methyl 4-bromobenzoate: Lacks the bromomethyl group, resulting in different chemical properties and uses.
Methyl 3,5-dimethoxybenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Eigenschaften
IUPAC Name |
methyl 4-(bromomethyl)-3,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPIHBZTQSVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1CBr)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(4-TERT-BUTYLBENZENESULFONAMIDO)METHYL]BENZAMIDE](/img/structure/B2935724.png)



![N-(1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2935731.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)




